2,5-Difluorobenzenesulfonamide

Catalog No.
S585271
CAS No.
120022-63-1
M.F
C6H5F2NO2S
M. Wt
193.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzenesulfonamide

CAS Number

120022-63-1

Product Name

2,5-Difluorobenzenesulfonamide

IUPAC Name

2,5-difluorobenzenesulfonamide

Molecular Formula

C6H5F2NO2S

Molecular Weight

193.17 g/mol

InChI

InChI=1S/C6H5F2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

OLMFEUWXDKZGOO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)F

Synonyms

2,5-DFBS, 2,5-difluorobenzenesulfonamide

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)F

Building Block for Drug Discovery:

Ligand Design and Protein-Ligand Interactions:

Sulfonamides can also be employed as ligands, molecules that bind to specific sites on proteins. By studying the interaction between sulfonamides and proteins, researchers can gain valuable insights into protein function and dynamics. This information can be crucial for the development of new drugs that target specific proteins involved in various diseases []. While there's no documented research on 2,5-difluorobenzenesulfonamide as a ligand, it's possible that its unique structure could be explored for its binding properties to specific proteins.

2,5-Difluorobenzenesulfonamide is an organic compound characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring, along with a sulfonamide functional group. Its chemical formula is C6_6H6_6F2_2N2_2O2_2S, and it has a molecular weight of approximately 196.18 g/mol. This compound is known for its role in various

, including:

  • Difluoroaminosulfonylation: This reaction involves the introduction of difluoroaminosulfonyl groups into styrenes using 2,5-difluorobenzenesulfonamide as a reagent. The process typically requires catalysts such as nickel chloride and manganese .
  • Nucleophilic Substitution: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

2,5-Difluorobenzenesulfonamide exhibits notable biological activity primarily as an inhibitor of carbonic anhydrases. These enzymes play a crucial role in physiological processes such as respiration and acid-base balance. The inhibition of carbonic anhydrases by this compound can lead to therapeutic effects in conditions like glaucoma and edema .

2,5-Difluorobenzenesulfonamide finds applications in various fields:

  • Pharmaceuticals: It is used in drug development due to its inhibitory effects on carbonic anhydrases.
  • Organic Synthesis: The compound serves as a versatile reagent for introducing difluoroaminosulfonyl groups into organic molecules.
  • Research: It is utilized in studies related to enzyme inhibition and mechanism investigations.

Studies on the interactions of 2,5-difluorobenzenesulfonamide with biological targets have revealed its potential as a selective inhibitor of specific carbonic anhydrase isoforms. This selectivity can be beneficial for developing drugs that minimize side effects associated with broader inhibition profiles .

Several compounds share structural similarities with 2,5-difluorobenzenesulfonamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-FluorobenzenesulfonamideOne fluorine atomLess potent as a carbonic anhydrase inhibitor
3,4-DifluorobenzenesulfonamideTwo fluorine atoms at different positionsDifferent reactivity patterns
N,N-DifluorobenzenesulfonamideTwo fluorine atoms on nitrogenPrimarily used in difluoroaminosulfonylation reactions
2,6-DifluorobenzenesulfonamideFluorine atoms at 2 and 6 positionsDifferent biological activity profile compared to 2,5-difluoro variant

The unique positioning of the fluorine atoms in 2,5-difluorobenzenesulfonamide contributes to its specific reactivity and biological activity compared to these similar compounds.

The development of fluorinated benzenesulfonamides is rooted in the broader evolution of sulfonamide chemistry that gained prominence in the early to mid-20th century. While the search results don't specify the exact date of first synthesis for 2,5-Difluorobenzenesulfonamide, its CAS number (120022-63-1) indicates its registration as a distinct chemical entity, making it available for research applications.

The strategic introduction of fluorine atoms into pharmaceutical compounds became increasingly common in medicinal chemistry during the latter half of the 20th century. Researchers recognized that fluorine substitution could significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. In the case of 2,5-Difluorobenzenesulfonamide, the specific positioning of fluorine atoms at the 2 and 5 positions creates a unique electronic environment that influences the compound's interaction with enzymes and other biological targets.

Notable research using this compound includes fluorine NMR studies examining its complexes with human carbonic anhydrases, which date back to publications from the late 1980s. These studies established some of the fundamental understandings of how fluorinated benzenesulfonamides interact with enzyme targets.

Research Significance in Medicinal Chemistry

2,5-Difluorobenzenesulfonamide has established significant importance in medicinal chemistry research for several key reasons. Its primary value lies in enzyme inhibition studies, particularly as an inhibitor of carbonic anhydrases. These zinc-containing enzymes play crucial roles in various physiological processes, making them important therapeutic targets.

Research has demonstrated that 2,5-Difluorobenzenesulfonamide forms complexes with human carbonic anhydrases I and II with a 2:1 inhibitor/enzyme stoichiometry. This binding property provides valuable insights for understanding structure-activity relationships of enzyme inhibitors and can guide the development of more potent and selective inhibitors for therapeutic applications.

Beyond carbonic anhydrase inhibition, research involving structurally related fluorinated benzenesulfonamides has led to significant developments in selective cyclooxygenase-2 (COX-2) inhibitors. For instance, studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives revealed that the introduction of a fluorine atom preserved COX-2 inhibition potency while notably increasing selectivity over COX-1. This work led to the development of JTE-522, a highly selective COX-2 inhibitor that progressed to phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain.

As noted in medicinal chemistry research, 2,5-Difluorobenzenesulfonamide serves as a valuable building block for synthesizing more complex organic molecules with potential therapeutic applications. The distinctive electronic and structural properties conferred by the fluorine substituents make it particularly useful in drug discovery processes.

Current Research Landscape

In the current research landscape, 2,5-Difluorobenzenesulfonamide continues to find applications in various areas of medicinal chemistry and biochemical research. Its role in the inhibition of carbonic anhydrases remains a significant focus, particularly in the development of selective inhibitors for specific carbonic anhydrase isoforms associated with diseases including cancer.

Research on benzenesulfonamide derivatives, including fluorinated variants, has shown that these compounds can exhibit varying degrees of potency against different carbonic anhydrase isoforms. Some derivatives demonstrate medium potency against cytosolic CA isoforms and low nanomolar/subnanomolar inhibition of tumor-associated hCA IX and XII isoforms, highlighting their potential in cancer treatment strategies.

The compound is also being incorporated into more complex molecular structures with specific biological targets. Patent literature indicates ongoing research utilizing 2,5-Difluorobenzenesulfonamide and related compounds in pharmaceutical compositions. For example, N-(3-((4-trifluoromethyl)-2-pyrimidinyl)aminophenyl)-2,6-difluorobenzenesulfonamide and its derivatives have been developed with antitumor activity.

The continued commercial availability of 2,5-Difluorobenzenesulfonamide from multiple chemical suppliers, including Sigma-Aldrich, Tokyo Chemical Industry (TCI), and others, reflects its ongoing importance in research applications.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120022-63-1

Wikipedia

2,5-Difluorobenzenesulphonamide

Dates

Modify: 2023-08-15

Explore Compound Types